molecular formula C30H41NO8 B1264359 Scutebarbatine I(rel)

Scutebarbatine I(rel)

Cat. No.: B1264359
M. Wt: 543.6 g/mol
InChI Key: QKISVSHUNJJKNY-MSTMNAHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutebarbatine I(rel) is a neo-clerodane diterpenoid isolated from Scutellaria barbata, a plant widely used in traditional Chinese medicine for its antitumor properties .

Properties

Molecular Formula

C30H41NO8

Molecular Weight

543.6 g/mol

IUPAC Name

[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1

InChI Key

QKISVSHUNJJKNY-MSTMNAHCSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Canonical SMILES

CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Scutebarbatines are categorized based on substituents and stereochemistry. Key structural distinctions include:

Compound Molecular Formula Molecular Weight Key Substituents Classification
Scutebarbatine A C₃₂H₃₄N₂O₇ 558.6 Nicotinoyloxy, acetyloxy A1-type
Scutebarbatine B Not specified Not specified Nicotinoyloxy, hydroxyl B1-type
Scutebarbatine F C₂₇H₃₄O₈ 486.5 (parent) Acetyloxy, hydroxyl Parent compound
Scutebarbatine I(rel) Not specified Not specified Likely hydroxyl/nicotinoyloxy Neo-clerodane
Scutebarbatine Z C₂₆H₃₃NO₅ 439.5 Nicotinoyloxy, benzoyloxy B1-type

Notes:

  • A1-type compounds (e.g., Scutebarbatine A) undergo fragmentation to yield diagnostic ions like m/z 124.0393 (protonated nicotinamide) and m/z 105.0335 (benzoyl ion) .
  • B1-type compounds (e.g., Scutebarbatine Z) exhibit similar fragmentation but retain additional hydroxyl groups .

Pharmacological Activity

Antitumor Effects:
Compound Target Cell Lines IC₅₀/Inhibition Rate Mechanism of Action
Scutebarbatine A A549 (lung), MCF-7/ADR (breast) N/A Mitochondrial apoptosis via caspase-3/9 upregulation, Bcl-2 downregulation
Scutebarbatine I(rel) HT29, KB, HONE-1 N/A Not fully elucidated; likely pro-apoptotic
Scutebarbatine F metabolites H460 (lung) 46–51% inhibition at 0.3 µM Cytotoxicity via hydroxylation/acetylation
Scutebarbatine B BV2 microglia IC₅₀ <50 µM NO production inhibition

Notes:

  • Scutebarbatine A shows in vivo efficacy in nude mice, reducing tumor volume by 58% at 20 mg/kg .
  • Scutebarbatine F derivatives (e.g., F5, F7) exhibit antiviral activity against influenza A (54.8% inhibition at 20 µM) .

Pharmacokinetic Properties

Compound AUC(0–t) (μg/L·h) Cₘₐₓ (ng/mL) Bioavailability
Scutebarbatine A 88.69 ± 12.4 10.22 ± 1.31 Moderate
Scutebarbatine B 57.09 ± 9.84 6.27 ± 0.80 Low

Notes:

  • Both compounds show linear pharmacokinetics in rats but differ in absorption rates due to structural variations (e.g., polar substituents) .

Analytical Methods for Quality Control

  • Scutebarbatine A/B: Quantified via HPLC using methanol-water (60:40) mobile phase, C18 column, and detection at 260 nm .
  • Scutebarbatine I(rel): Likely analyzed using UHPLC-HRMS/MS with diagnostic product ions (m/z 124.0393, 105.0335) for identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Scutebarbatine I(rel)
Reactant of Route 2
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Scutebarbatine I(rel)

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